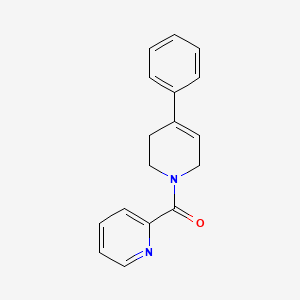
N-(2-acetamidoethyl)-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetamidoethyl)-4-butoxybenzamide, commonly known as AEBOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEBOB is a benzamide derivative that is used in various research studies, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of AEBOB is not fully understood. However, it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to enhance neuronal survival.
Biochemical and Physiological Effects:
AEBOB has been shown to have various biochemical and physiological effects. It has been shown to enhance the survival of neurons under oxidative stress conditions. Moreover, AEBOB has been shown to improve cognitive function in animal models of neurodegeneration. AEBOB has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
AEBOB has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist and has a high affinity for the receptor. Moreover, AEBOB is a fluorescent probe, which makes it useful for studying the binding of benzamide derivatives to the sigma-1 receptor. However, AEBOB has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Moreover, AEBOB is not commercially available, and its synthesis is relatively complex.
Orientations Futures
AEBOB has several potential future directions for research. Firstly, further studies are needed to investigate the pharmacokinetics and toxicity profile of AEBOB. Moreover, AEBOB could be used as a lead compound for the development of new sigma-1 receptor agonists with improved pharmacokinetic and toxicity profiles. Furthermore, AEBOB could be used in studies to investigate the role of sigma-1 receptors in various diseases, including neurodegenerative diseases, cancer, and psychiatric disorders.
Conclusion:
In conclusion, AEBOB is a benzamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. AEBOB is synthesized by the reaction of 4-butoxybenzoic acid with thionyl chloride, followed by the addition of N-(2-aminoethyl) acetamide. AEBOB has been shown to act as a sigma-1 receptor agonist and to have various biochemical and physiological effects. AEBOB has several advantages for lab experiments, including its selectivity and fluorescent properties. However, its pharmacokinetics and toxicity profile are not fully understood, and its synthesis is relatively complex. AEBOB has several potential future directions for research, including the development of new sigma-1 receptor agonists and the investigation of the role of sigma-1 receptors in various diseases.
Méthodes De Synthèse
The synthesis of AEBOB involves the reaction of 4-butoxybenzoic acid with thionyl chloride, followed by the addition of N-(2-aminoethyl) acetamide. The reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The final product is obtained by recrystallization from ethanol or ethyl acetate.
Applications De Recherche Scientifique
AEBOB has gained significant attention in scientific research due to its potential applications in various fields. It is used as a probe molecule to study the binding of benzamide derivatives to the dopamine D3 receptor. AEBOB has also been used as a fluorescent probe to study the binding of benzamide derivatives to the sigma-1 receptor. Moreover, AEBOB has been used in various studies to investigate the role of sigma-1 receptors in neuroprotection and neurodegeneration.
Propriétés
IUPAC Name |
N-(2-acetamidoethyl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-11-20-14-7-5-13(6-8-14)15(19)17-10-9-16-12(2)18/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGRLFNORAZTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)
![4,5-Dichloro-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B7535496.png)



![3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B7535529.png)

![5-chloro-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535554.png)
![2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide](/img/structure/B7535560.png)
![5-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535563.png)
![N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7535574.png)
![(1-Benzylpiperidin-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7535590.png)

![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)